molecular formula C19H18ClNO8 B12783531 2-((Carboxymethoxy)methyl)-4-(2-chlorophenyl)-6-(hydroxymethyl)-3,5-pyridinedicarboxylic acid, 3-ethyl ester CAS No. 113994-47-1

2-((Carboxymethoxy)methyl)-4-(2-chlorophenyl)-6-(hydroxymethyl)-3,5-pyridinedicarboxylic acid, 3-ethyl ester

Cat. No.: B12783531
CAS No.: 113994-47-1
M. Wt: 423.8 g/mol
InChI Key: ALXNGKAENALCFQ-UHFFFAOYSA-N
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Description

2-((Carboxymethoxy)methyl)-4-(2-chlorophenyl)-6-(hydroxymethyl)-3,5-pyridinedicarboxylic acid, 3-ethyl ester is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Carboxymethoxy)methyl)-4-(2-chlorophenyl)-6-(hydroxymethyl)-3,5-pyridinedicarboxylic acid, 3-ethyl ester typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce the carboxymethoxy, chlorophenyl, and hydroxymethyl groups through a series of substitution and addition reactions. The final step often involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

    Reduction: The carboxymethoxy group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Formation of carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of various substituted phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound may be studied for its potential biological activity. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for drug design and development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((Carboxymethoxy)methyl)-4-(2-chlorophenyl)-6-(hydroxymethyl)-3,5-pyridinedicarboxylic acid, 3-ethyl ester would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-((Carboxymethoxy)methyl)-4-(2-bromophenyl)-6-(hydroxymethyl)-3,5-pyridinedicarboxylic acid, 3-ethyl ester
  • 2-((Carboxymethoxy)methyl)-4-(2-fluorophenyl)-6-(hydroxymethyl)-3,5-pyridinedicarboxylic acid, 3-ethyl ester

Uniqueness

The uniqueness of 2-((Carboxymethoxy)methyl)-4-(2-chlorophenyl)-6-(hydroxymethyl)-3,5-pyridinedicarboxylic acid, 3-ethyl ester lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

113994-47-1

Molecular Formula

C19H18ClNO8

Molecular Weight

423.8 g/mol

IUPAC Name

6-(carboxymethoxymethyl)-4-(2-chlorophenyl)-5-ethoxycarbonyl-2-(hydroxymethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C19H18ClNO8/c1-2-29-19(27)17-13(8-28-9-14(23)24)21-12(7-22)16(18(25)26)15(17)10-5-3-4-6-11(10)20/h3-6,22H,2,7-9H2,1H3,(H,23,24)(H,25,26)

InChI Key

ALXNGKAENALCFQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(N=C1COCC(=O)O)CO)C(=O)O)C2=CC=CC=C2Cl

Origin of Product

United States

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